2-Chloro-6-fluoro-4-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-6-fluoro-4-formylbenzoic acid is a compound with the molecular formula C8H4ClFO3 . It is a derivative of benzoic acid, which is halogenated twice . The molecular weight of this compound is 174.557 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring with chlorine and fluorine substituents at the 2nd and 6th positions respectively, and a formyl group at the 4th position . The C-C-C angles within the aromatic moiety cover a range of 116.11 - 123.96° .Physical and Chemical Properties Analysis
The compound this compound is a solid at room temperature . Its melting point is between 155-157 °C .Safety and Hazards
While specific safety and hazard information for 2-Chloro-6-fluoro-4-formylbenzoic acid is not available in the search results, general safety measures for handling similar chemical compounds include ensuring good ventilation, avoiding dust inhalation, wearing personal protective equipment, and avoiding contact with skin and eyes .
Relevant Papers The search results include a few papers related to this compound. One paper discusses the structural aspects of ortho chloro- and fluoro- substituted benzoic acids . Another paper presents a detailed comprehensive investigation of the ortho fluoro- and chloro- substituted benzoic acids . These papers could provide further insights into the properties and potential applications of this compound.
Properties
IUPAC Name |
2-chloro-6-fluoro-4-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNQIZBXDILISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.